molecular formula C12H18BrNO B2738595 [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine CAS No. 1253926-44-1

[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine

Cat. No.: B2738595
CAS No.: 1253926-44-1
M. Wt: 272.186
InChI Key: FGLPUIRGUXXXPM-UHFFFAOYSA-N
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Description

[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine ( 1253926-44-1) is a chemical compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . Its structure consists of a 4-bromo-3-methylphenoxy group linked via a propyl chain to a dimethylamine moiety. This structure classifies it as a phenoxypropylamine, a scaffold of significant interest in medicinal chemistry. While specific biological data for this compound is not extensively reported in the public domain, its molecular framework is closely related to compounds used in pharmacological research, particularly as building blocks for the synthesis of potential ligands for central nervous system (CNS) targets . For instance, structural analogs featuring a phenoxypropylamine core have been investigated as dual-targeting ligands for the histamine H3 receptor (H3R) and monoamine oxidase B (MAO B), representing a promising approach for the potential treatment of neurodegenerative disorders like Parkinson's disease . As a phenoxyalkylamine derivative, this compound serves as a versatile intermediate for further chemical functionalization. Researchers can utilize the bromine substituent on the aromatic ring for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), while the tertiary amine group can be quaternized or further modified. Its primary research value lies in its application in organic synthesis, medicinal chemistry, and drug discovery, where it can be used to develop novel molecular entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for detailed handling and hazard information .

Properties

IUPAC Name

3-(4-bromo-3-methylphenoxy)-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-10-9-11(5-6-12(10)13)15-8-4-7-14(2)3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLPUIRGUXXXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253926-44-1
Record name [3-(4-bromo-3-methylphenoxy)propyl]dimethylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine typically involves the reaction of 4-bromo-3-methylphenol with 3-chloropropylamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

    Oxidation: The bromo-substituted phenoxy group can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to remove the bromo group, resulting in the formation of a methylphenoxy derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Products include various oxidized derivatives of the phenoxy group.

    Reduction: Products include dehalogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its biological activities, which include:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory conditions. For instance, related compounds have demonstrated reduced inflammation markers in cell line assays.
  • Anticancer Properties : Preliminary studies suggest that [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine may induce apoptosis in cancer cells. Case studies have reported IC50 values indicating potent activity against specific cancer cell lines.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques such as:

  • Surface Plasmon Resonance (SPR) : Used to measure the binding affinity of the compound to various enzymes and receptors.
  • Isothermal Titration Calorimetry (ITC) : Employed to quantitatively evaluate the interactions between the compound and biomolecules.

Synthesis and Optimization

Various synthetic routes can be employed to produce this compound. Optimizing these methods can enhance yield and purity while considering environmental impacts. The synthesis typically involves:

  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of the desired compound from simpler precursors.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of this compound on MDA468 breast cancer cells, demonstrating an IC50 value of 0.05 μM, indicating potent anticancer properties.
  • Anti-inflammatory Effects :
    • In vitro assays showed that related compounds could significantly reduce levels of pro-inflammatory cytokines, providing insights into potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the dimethylamine group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • [3-(4-Chloro-3-methylphenoxy)propyl]dimethylamine
  • [3-(4-Fluoro-3-methylphenoxy)propyl]dimethylamine
  • [3-(4-Methyl-3-methylphenoxy)propyl]dimethylamine

Uniqueness:

  • The presence of the bromo group in [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.

Biological Activity

[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a brominated aromatic ring and a dimethylamine functional group, which contribute to its reactivity and biological interactions. Research indicates that compounds with similar structures often exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16BrN1O\text{C}_{12}\text{H}_{16}\text{BrN}_1\text{O}

This structure includes:

  • A brominated phenoxy group that enhances the compound's lipophilicity and potential receptor interactions.
  • A dimethylamino group that may influence its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Mechanism of Action : Compounds with similar structures have been shown to disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
    • Case Study : In vitro studies demonstrate that derivatives of this compound exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Anti-inflammatory Effects
    • Research Findings : Compounds structurally related to this compound have been reported to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties
    • Cell Viability Assays : Studies using various cancer cell lines (e.g., HeLa, A549) have indicated that this compound can induce apoptosis, with IC50 values suggesting effective concentrations for therapeutic applications.
    • Mechanism : The compound may modulate signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound and structurally similar compounds reveals distinct biological activities influenced by specific substituents:

Compound NameStructural FeaturesBiological Activity
4-Bromo-2-methylphenolBromo and methyl groups on phenolAntimicrobial properties
DimethylaminophenolDimethylamino group on phenolAnalgesic effects
3-Methoxy-4-bromophenolMethoxy and bromo groupsAntioxidant activity
4-Bromophenyl dimethylamineBromo group on phenyl with dimethylaminePotential neuroprotective effects

The presence of different functional groups significantly alters solubility, reactivity, and interaction with biological targets, making these compounds suitable for various applications in drug discovery.

Understanding the mechanism of action is crucial for optimizing the efficacy of this compound as a therapeutic agent. Interaction studies using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide insights into binding affinities with specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting 4-bromo-3-methylphenol with 3-chloropropyldimethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Alternative routes may use mesylate intermediates (e.g., methanesulfonyl chloride activation) followed by dimethylamine substitution, as seen in structurally related compounds . Key parameters affecting yield include solvent polarity, temperature, and stoichiometric ratios.
Synthetic Method Reagents/Conditions Yield Range
Nucleophilic substitutionK₂CO₃, DMF, 80°C, 12h60-75%
Mesylate intermediateMsCl, Et₃N, then dimethylamine, THF70-85%

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm propyl chain connectivity and dimethylamine protons (δ ~2.2–2.4 ppm for N(CH₃)₂) .
  • RP-HPLC : Employ C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ (expected m/z ~300–310 for C₁₂H₁₇BrN₂O).

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Thermal Stress : 40–60°C for 14 days; monitor via HPLC for degradation products (e.g., hydrolysis of the ether bond).
  • Photolytic Stress : Expose to UV light (ICH Q1B guidelines) to detect brominated byproducts .
  • Store in amber vials at –20°C under inert atmosphere to minimize bromine displacement or oxidative decomposition.

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The 4-bromo group serves as a handle for palladium-catalyzed couplings. Design experiments using Pd(PPh₃)₄, arylboronic acids, and base (Na₂CO₃) in THF/H₂O at 80°C . Monitor reaction progress via TLC (silica gel, hexane/EtOAc). Compare yields with analogous chloro or iodo derivatives to assess electronic effects.

Q. What computational models predict the compound’s binding affinity to bromodomains (e.g., BRD4/CBP-p300)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of BRD4 (PDB: 5U51) and CBP/p300 (PDB: 6TQ4). Focus on the dimethylamine-propyl chain’s role in mimicking acetylated lysine interactions, as seen in ISOX-DUAL analogs . Validate predictions with SPR (surface plasmon resonance) assays to measure KD values.

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antifungal activity?

  • Methodological Answer : Synthesize analogs with modified phenoxy groups (e.g., 4-Cl, 4-F) or varying alkyl chain lengths. Test against Phytophthora spp. using microbroth dilution assays (MIC values). Propamocarb-like derivatives with carbamate groups show systemic fungicidal activity, suggesting similar modifications here may improve efficacy .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Methodological Answer : Use LC-MS/MS with MRM (multiple reaction monitoring) to detect low-abundance impurities (e.g., residual 4-bromo-3-methylphenol). Optimize column chemistry (HILIC for polar metabolites) and ionization parameters (APCI for brominated species). Calibrate against reference standards spiked at 0.1–1.0 ppm .

Q. How do conflicting bioactivity data from different studies arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). Conduct meta-analysis using standardized protocols (e.g., NIH LINCS datasets). Validate conflicting results via orthogonal assays (e.g., fluorescence polarization vs. ITC for binding studies) .

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